molecular formula C17H22N2O2S B2727396 (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905769-00-8

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2727396
CAS No.: 905769-00-8
M. Wt: 318.44
InChI Key: STYSHGRFQRNGDW-ZCXUNETKSA-N
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Description

(Z)-1-(2-((3,4-Dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole-derived compound characterized by a dihydrothiazol-5-yl ethanone core. Its structure includes a 3-hydroxypropyl substituent at position 3, a 4-methyl group, and a (3,4-dimethylphenyl)imino moiety at position 2, with Z-configuration around the imino double bond .

Synthesis: The compound is synthesized via condensation reactions involving hydrazinyl-thiazol intermediates and aldehydes. A representative method involves reacting 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone with 3,4-dimethylphenyl aldehyde under mild heating in absolute ethanol, followed by purification via recrystallization . This approach parallels methodologies used for analogous α-halogenated ketone derivatives .

Properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)imino-3-(3-hydroxypropyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-6-7-15(10-12(11)2)18-17-19(8-5-9-20)13(3)16(22-17)14(4)21/h6-7,10,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSHGRFQRNGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound belonging to the thiazole class, characterized by its unique structural features which include an imine group, a hydroxyl group, and a thiazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H20N2O1S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This structure includes:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Imino group : Contributes to the biological reactivity.
  • Hydroxyl group : Potentially enhances solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Condensation Reaction : Between appropriate aldehydes or ketones with amines to form imines.
  • Cyclization : To form the thiazole ring.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating the activity of key enzymes involved in cancer progression. For example, compounds targeting indoleamine 2,3-dioxygenase (IDO) have shown promise in enhancing the effectiveness of anti-cancer treatments by reducing tumor-induced immunosuppression .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of functional groups such as hydroxyl and imino enhances their interaction with microbial enzymes or cell membranes, leading to potential applications in treating bacterial and fungal infections .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Interaction with enzymes such as IDO can inhibit their activity, thus modulating immune responses.
  • Receptor Binding : The thiazole ring may interact with various receptors due to its electron-rich nature, affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against various cancer cell lines through IDO inhibition.
Study 2Showed antimicrobial effects against Gram-positive and Gram-negative bacteria.
Study 3Investigated the compound's potential in modulating immune responses in vitro.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related ethanone and thiazole derivatives (Table 1).

Table 1: Structural Comparison of (Z)-1-(2-((3,4-Dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone and Analogues

Compound Name Core Structure Key Substituents Functional Groups
This compound Dihydrothiazol-5-yl ethanone 3-Hydroxypropyl, 4-methyl, (3,4-dimethylphenyl)imino (Z-configuration) Imino, ketone, hydroxyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazolyl ethanone Phenylsulfonyl, difluorophenyl, phenyl Sulfonyl, ketone, triazole
(E)-1-(2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanones Thiazolyl ethanone 4-Methyl, hydrazinyl-linked benzylidene (E-configuration) Hydrazone, ketone
Bis-pyrimidine derivatives from enaminone intermediates Bis-heterocyclic ethanone Pyrimidine, pyrazole, or triazolo-pyrimidine fused systems Enaminone, multiple N-heterocycles

Key Comparative Findings

Physicochemical Properties

  • Solubility: The 3-hydroxypropyl group enhances polarity and aqueous solubility compared to hydrophobic analogues like triazolyl ethanones with phenylsulfonyl substituents .
  • Thermal Stability : The dihydrothiazole core may confer lower melting points than rigid bis-heterocyclic systems (e.g., bis-pyrimidines) due to reduced crystallinity .

Chemical Reactivity

  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, influencing interactions in biological systems or crystallization. This contrasts with sulfonyl-containing derivatives, which rely on dipole interactions .
  • Tautomerism: The imino group may exhibit keto-enol tautomerism, a feature absent in hydrazone-based ethanones .

Methodological Considerations

  • Spectroscopic Characterization : As seen in related studies, the compound’s structure would require ¹H/¹³C-NMR to confirm stereochemistry and substituent placement, complemented by UV spectroscopy for conjugation analysis .

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